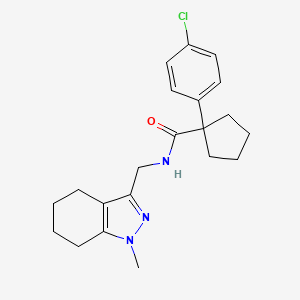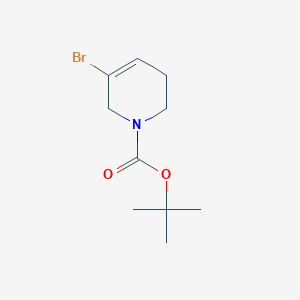
Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various pharmaceutical and organic molecules. The tert-butyl group is a common protecting group in organic synthesis, and the presence of the bromo substituent on the tetrahydropyridine ring provides a site for further chemical reactions.
Synthesis Analysis
The synthesis of this compound and related compounds involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions. For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, is synthesized through a four-step process starting from piperidin-4-ylmethanol with a high total yield of up to 71.4% . Another example is the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, which is obtained from 5-bromoindole as a raw material .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been characterized using various spectroscopic techniques such as NMR, MS, and FT-IR. X-ray diffraction (XRD) is also used to determine the crystal structure, which is then compared with the optimized structure calculated using density functional theory (DFT). For example, the DFT-optimized structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate matches the crystal structure determined by XRD .
Chemical Reactions Analysis
The bromo substituent on the tetrahydropyridine ring of this compound makes it a versatile intermediate for further chemical transformations. For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate can undergo Diels-Alder reactions with maleic anhydride to form complex cyclic structures . Additionally, the compound can react with both electrophilic and nucleophilic reagents, and its functional groups can be reduced or oxidized .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its analogs can be studied through molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses using DFT. These studies reveal insights into the reactivity and stability of the molecules. For instance, the MEP and FMO analyses of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate provide information on its physicochemical properties . Additionally, gas-liquid chromatography and mass spectral analysis can be used to separate and quantify carboxylates, including those with tert-butyl groups .
科学的研究の応用
Chemical Synthesis and Characterization
Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate has been utilized in various chemical synthesis processes. A notable application is in the coupling reactions with arylboronic acids, facilitated by palladium-catalyzed mechanisms, to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This demonstrates its role in facilitating complex chemical synthesis and enhancing the diversity of chemical structures (Wustrow & Wise, 1991).
X-Ray Crystallography Studies
The compound has been a subject of X-ray crystallography studies to understand its molecular and crystal structure. These studies provide insights into the molecular packing and interaction within the compound, driven by strong hydrogen bonds. This knowledge is crucial in determining the compound's stability and reactivity, contributing to the fields of material science and pharmaceuticals (Didierjean et al., 2004).
Synthetic Intermediate for Small Molecule Anticancer Drugs
It serves as an important intermediate in the synthesis of small molecule anticancer drugs. Its role in the synthetic pathways, typically involving nucleophilic substitution, oxidation, and halogenation reactions, highlights its importance in medicinal chemistry and drug design (Zhang et al., 2018).
Catalysis and Chemical Transformations
The compound is involved in catalytic processes and chemical transformations, contributing to the synthesis of various heterocyclic compounds. Its reactivity in different chemical environments, forming products through Diels-Alder reactions and engaging in intricate molecular interactions, emphasizes its versatility in chemical synthesis (Moskalenko & Boev, 2014).
Safety and Hazards
The compound has been assigned the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
The primary targets of “Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate” are currently unknown. This compound is a derivative of tetrahydropyridines (THPs), which are known to interact with a variety of biological targets
Mode of Action
Thps are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and changes caused by this compound require further investigation.
Biochemical Pathways
THPs have been found to influence several biochemical pathways, often related to their biological targets . More research is needed to determine the specific pathways affected by this compound.
Result of Action
As a THP derivative, it may share some of the biological activities observed in other THPs, such as anti-inflammatory and anticancer effects . .
特性
IUPAC Name |
tert-butyl 5-bromo-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h5H,4,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGCRVVGDPPGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-Cyanocyclopentyl)carbamoyl]methyl naphthalene-2-carboxylate](/img/structure/B2503277.png)
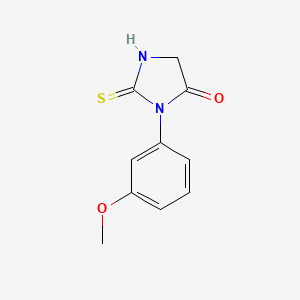
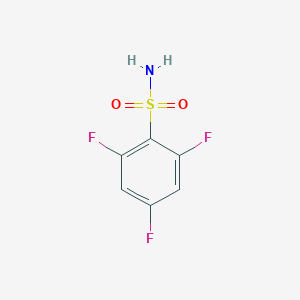
![2-Chloro-N-[[3-(2-chlorophenoxy)phenyl]methyl]acetamide](/img/structure/B2503283.png)
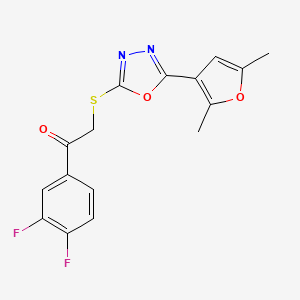
![N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2503289.png)
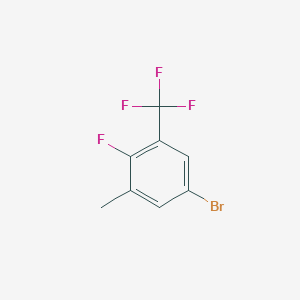


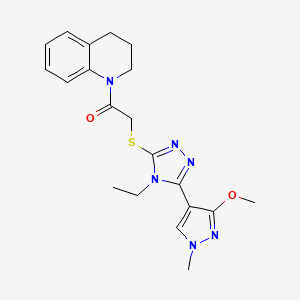
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2503296.png)

![1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2503299.png)
